molecular formula C19H22N4O4 B2714224 5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-38-0

5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2714224
CAS No.: 942008-38-0
M. Wt: 370.409
InChI Key: AVMBVDQDBLHEEY-UHFFFAOYSA-N
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Description

    Starting Materials: 3,4-dimethoxyphenethylamine and the pyrido[2,3-d]pyrimidine intermediate.

    Reaction Conditions: This step involves nucleophilic substitution, typically performed in an organic solvent like ethanol or methanol, with the reaction mixture heated to reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions

  • Formation of Pyrido[2,3-d]pyrimidine Core

      Starting Materials: 2,4-diaminopyrimidine and 2-chloro-3-formylquinoline.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (120-150°C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction

    • Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
    • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
    • Reagents: Alkyl halides or acyl chlorides can be used to introduce various substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential as a kinase inhibitor, making it a candidate for cancer research. Its ability to interact with specific enzymes and proteins is of significant interest.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in oncology. Its ability to inhibit certain kinases could make it useful in the treatment of various cancers.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine Derivatives

    • These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity and chemical properties.
  • Kinase Inhibitors

    • Compounds like sunitinib and erlotinib are well-known kinase inhibitors that share similar mechanisms of action but differ in their specific targets and efficacy.

Uniqueness

What sets 5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its specific substitution pattern, which may confer unique binding properties and selectivity towards certain kinases. This specificity can potentially lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22-17-16(18(24)23(2)19(22)25)13(8-10-21-17)20-9-7-12-5-6-14(26-3)15(11-12)27-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMBVDQDBLHEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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